molecular formula C26H21N3O B7795599 2,8-dibenzyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one

2,8-dibenzyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one

Cat. No.: B7795599
M. Wt: 391.5 g/mol
InChI Key: MWOYPGFRXPPBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “2,8-dibenzyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one” is a chemical entity that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “2,8-dibenzyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one” involves specific reaction conditions and reagents. The synthetic routes typically include:

    Initial Reactants: The process begins with the selection of appropriate starting materials that undergo a series of chemical reactions.

    Reaction Conditions: These reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.

    Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions and improve yield and purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and optimized processes. The methods include:

    Batch Processing: This involves producing the compound in batches, allowing for better control over reaction conditions and product quality.

    Continuous Processing: For higher efficiency, continuous processing methods are employed, where reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

The compound “2,8-dibenzyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: In this reaction, the compound gains electrons, resulting in the reduction of its oxidation state.

    Substitution: This involves the replacement of one functional group in the compound with another, often using specific reagents and conditions.

Common Reagents and Conditions

The reactions of “this compound” typically involve common reagents such as:

    Oxidizing Agents: These include substances like potassium permanganate or hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substituting Agents: These can vary depending on the desired substitution, such as halogens or alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

The compound “2,8-dibenzyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one” has several scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in various chemical syntheses and reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism by which “2,8-dibenzyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one” exerts its effects involves specific molecular targets and pathways. The compound interacts with certain enzymes or receptors, leading to a cascade of biochemical reactions. These interactions can result in various physiological effects, depending on the context and application.

Properties

IUPAC Name

2,8-dibenzyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O/c30-26-23(17-20-12-6-2-7-13-20)28-25-22(16-19-10-4-1-5-11-19)27-24(18-29(25)26)21-14-8-3-9-15-21/h1-15,18,27H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOYPGFRXPPBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C3N=C(C(=O)N3C=C(N2)C4=CC=CC=C4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=C3N=C(C(=O)N3C=C(N2)C4=CC=CC=C4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.